2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile
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Overview
Description
2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile is a chemical compound with the molecular formula C13H9Cl2N3O. This compound is known for its unique structure, which includes a dichlorophenyl group, an amino group, and a methoxyprop-2-en-1-ylidene group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile typically involves the reaction of 3,4-dichloroaniline with methoxyprop-2-en-1-ylidene malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dichlorophenyl)amino]-2-methylquinolin-6-ol: Known for its dual inhibition of EGFR and HDAC.
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Studied for its anticancer and anti-inflammatory activities
Uniqueness
2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9Cl2N3O |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-[3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3 |
InChI Key |
YHGKEABGFDZFNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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